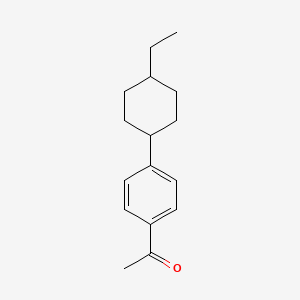

1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone

Description

The exact mass of the compound this compound is 230.167065321 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-ethylcyclohexyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-3-13-4-6-15(7-5-13)16-10-8-14(9-11-16)12(2)17/h8-11,13,15H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKEQQMWGSFPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403481, DTXSID701253186 | |

| Record name | STK063463 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trans-4-Ethylcyclohexyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260415-81-4, 313240-73-2 | |

| Record name | 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260415814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STK063463 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(trans-4-Ethylcyclohexyl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(trans-4-ethylcyclohexyl)phenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Organic Synthesis and Materials Science Research

In the landscape of contemporary chemical research, 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone (B1637271) serves as a crucial intermediate in both organic synthesis and materials science. Its molecular architecture, featuring a rigid phenyl ring linked to a flexible ethylcyclohexyl group and a reactive ketone functionality, makes it an ideal precursor for a variety of complex molecules.

In organic synthesis, the synthesis of this ketone is often achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 4-ethylcyclohexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride. The trans-isomer is particularly sought after for its linear geometry, which is a desirable trait in the design of liquid crystal molecules.

The true value of this compound becomes apparent in its application in materials science. It is a key component in the synthesis of liquid crystals, which are materials with properties between those of conventional liquids and solid crystals. The unique structure of this ketone allows for the creation of molecules with the necessary anisotropy and intermolecular interactions to form liquid crystalline phases. These resulting liquid crystal materials are integral to the functionality of liquid crystal displays (LCDs) found in a vast array of electronic devices.

Significance As a Molecular Scaffold in Advanced Chemical Systems

The structure of 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone (B1637271) provides a robust and versatile scaffold for the construction of more complex and functional molecules. The term "molecular scaffold" refers to a core structure upon which other chemical groups can be systematically added to create a family of related compounds with tailored properties.

The key features of this scaffold are:

The Phenyl Ring: This aromatic core provides rigidity and a platform for further functionalization through various aromatic substitution reactions.

The Ethanone (B97240) Group: The ketone functionality is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular structure.

The combination of these elements in a single molecule allows chemists to fine-tune properties such as melting point, boiling point, viscosity, and dielectric anisotropy, which are critical for the performance of liquid crystal mixtures.

Overview of Key Research Areas Pertaining to 1 4 Trans 4 Ethylcyclohexyl Phenyl Ethanone

Classical Synthetic Pathways and Their Limitations in Research Settings

Traditional methods for synthesizing phenyl ketones have long been established in organic chemistry. While often reliable, these pathways can present significant limitations regarding substrate scope, reaction conditions, and stereochemical control, which are critical in a research environment.

Friedel-Crafts Acylation Approaches to Phenyl Ketone Synthesis

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds and synthesizing aryl ketones. wikipedia.orgchemguide.co.uk This electrophilic aromatic substitution reaction involves the treatment of an aromatic ring with an acylating agent, such as an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. mt.comweebly.com

For the synthesis of this compound, the direct acylation of (trans-4-ethylcyclohexyl)benzene with acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) using a catalyst like aluminum chloride (AlCl₃) is the most straightforward approach. libretexts.org

Reaction Mechanism:

Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent to form a highly electrophilic acylium ion (CH₃CO⁺). mt.com

Electrophilic Attack: The electron-rich phenyl ring of (trans-4-ethylcyclohexyl)benzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation: A base, typically [AlCl₄]⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated in this step. mt.com

Limitations in Research Settings: Despite its utility, Friedel-Crafts acylation has several drawbacks. The cyclohexyl substituent is an ortho, para-directing group, leading to a potential mixture of isomers, although the para-substituted product is generally favored due to sterics. A significant limitation is the need for stoichiometric or even excess amounts of the Lewis acid catalyst, as the product ketone can form a complex with the catalyst, deactivating it. wikipedia.org This complicates the workup procedure and generates considerable waste. Furthermore, the reaction is generally incompatible with aromatic rings bearing strongly deactivating substituents. libretexts.org

| Parameter | Description | Relevance to Synthesis |

|---|---|---|

| Substrate | (trans-4-Ethylcyclohexyl)benzene | The aromatic compound to be acylated. |

| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Source of the acetyl group. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid required to generate the electrophile. |

| Product | This compound | The desired aryl ketone. |

| Key Limitation | Catalyst deactivation and potential for isomeric mixtures. | Impacts yield, purity, and process efficiency. |

Grignard Reagent-Mediated Syntheses and Optimization

Grignard reagents provide an alternative nucleophilic approach to ketone synthesis. This pathway typically involves the reaction of an organomagnesium halide with an acylating agent. For the target molecule, the synthesis would begin with the preparation of a Grignard reagent from a suitable aryl halide.

Synthetic Pathway:

Grignard Reagent Formation: 4-(trans-4-Ethylcyclohexyl)bromobenzene is reacted with magnesium metal in an ethereal solvent (like diethyl ether or tetrahydrofuran) to form 4-(trans-4-ethylcyclohexyl)phenylmagnesium bromide.

Reaction with an Acylating Agent: The Grignard reagent is then reacted with an acetylating agent. While acetyl chloride could be used, it is highly reactive and can lead to the formation of a tertiary alcohol byproduct through a second addition. A less reactive acylating agent, such as a nitrile (e.g., acetonitrile) followed by acidic hydrolysis, can provide better control and yield the desired ketone.

Optimization Challenges: The primary challenge in Grignard-based ketone synthesis is preventing the over-addition of the highly reactive organometallic reagent to the ketone product. Optimization strategies include using less reactive acylating agents, employing low reaction temperatures to control reactivity, and utilizing inverse addition techniques (adding the Grignard reagent to the acylating agent). The use of Weinreb amides (N-methoxy-N-methylamides) is a well-established modern modification that effectively prevents over-addition by forming a stable chelated intermediate that collapses to the ketone only upon acidic workup.

Esterification and Subsequent Transformations for Related Analogues

A multi-step sequence involving an ester intermediate can also be employed, particularly when starting from a carboxylic acid. This route offers flexibility for creating a variety of analogues.

Synthetic Pathway:

Esterification: The synthesis would commence with 4-(trans-4-ethylcyclohexyl)benzoic acid. This acid can be converted to its corresponding ester, for example, methyl 4-(trans-4-ethylcyclohexyl)benzoate, through Fischer esterification (reaction with methanol (B129727) in the presence of an acid catalyst) or by using other standard esterification methods. orgsyn.orgorganic-chemistry.orgiajpr.com

Conversion to Ketone: Converting the ester directly to the ketone is non-trivial. Reaction with two equivalents of an organolithium reagent (like methyllithium) would lead to the tertiary alcohol. A more controlled approach is necessary. One method is to convert the carboxylic acid to an acid chloride and then react it with an organocuprate (Gilman reagent), such as lithium dimethylcuprate ((CH₃)₂CuLi), which selectively yields the ketone. Another robust method is the conversion of the initial carboxylic acid into a Weinreb amide, which can then be treated with a Grignard or organolithium reagent to cleanly afford the ketone.

This pathway, while longer, provides a versatile platform for accessing not only the target ketone but also other derivatives by varying the nucleophile used in the final step.

Development of Novel Catalytic and Stereoselective Synthetic Routes

Modern synthetic chemistry has increasingly focused on the development of catalytic and stereoselective methods to overcome the limitations of classical approaches. These novel routes offer higher efficiency, selectivity, and better control over the molecular architecture.

Palladium-Catalyzed Cross-Coupling Reactions for Related Structures

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds. nobelprize.org Reactions like the Suzuki, Negishi, and Stille couplings are powerful tools for constructing complex molecular frameworks, including aryl ketones. organic-chemistry.orgresearchgate.net

A plausible Suzuki coupling route to synthesize this compound could involve the reaction of 4-(trans-4-ethylcyclohexyl)phenylboronic acid with an acetylating agent. However, a more common and efficient approach for ketone synthesis is the coupling of an aryl halide or triflate with an organometallic reagent. For instance, 4-(trans-4-ethylcyclohexyl)bromobenzene could be coupled with an organotin reagent (Stille coupling) or an organozinc reagent (Negishi coupling) that carries the acetyl group.

More recently, methods have been developed for the palladium-catalyzed coupling of arylboronic acids with acid chlorides or anhydrides. organic-chemistry.org Another innovative approach involves the coupling of esters with organoboron compounds, where the ester group acts as a leaving group. organic-chemistry.org

| Reaction Name | Coupling Partners | Key Advantages |

|---|---|---|

| Suzuki Coupling | Aryl Halide/Triflate + Organoboron Compound | Mild conditions, functional group tolerance, commercially available reagents. nobelprize.org |

| Negishi Coupling | Aryl Halide/Triflate + Organozinc Compound | High reactivity of organozinc reagents, often leading to high yields. nobelprize.org |

| Stille Coupling | Aryl Halide/Triflate + Organotin Compound | Excellent functional group tolerance, but toxicity of tin reagents is a drawback. |

These catalytic methods generally proceed under milder conditions than Friedel-Crafts acylation, exhibit superior functional group tolerance, and offer higher regioselectivity, making them highly valuable in research settings for synthesizing complex molecules. organic-chemistry.org

Enantioselective and Diastereoselective Control in Cyclohexyl Ring Formation

The stereochemistry of the 1,4-disubstituted cyclohexyl ring is a critical feature of the target molecule. The trans isomer is often the thermodynamically more stable configuration, with both substituents in equatorial positions. Achieving high diastereoselectivity for the trans isomer is a key synthetic challenge.

One common strategy for establishing the trans-cyclohexyl core is through the catalytic hydrogenation of a corresponding disubstituted benzene (B151609) ring precursor, such as 4-ethyl-p-terphenyl. The choice of catalyst (e.g., Rhodium on carbon, Ruthenium) and reaction conditions (temperature, pressure) can influence the cis/trans ratio of the product. Subsequent isomerization of any undesired cis isomer to the more stable trans form can often be achieved under acidic or basic conditions. researchgate.net

More advanced strategies involve stereoselective cyclization reactions. For example, Diels-Alder reactions can be used to construct the six-membered ring with a degree of stereochemical control. Furthermore, modern asymmetric catalysis offers powerful methods for enantioselective and diastereoselective synthesis of substituted carbocycles, although these are often more complex and may not be necessary if a racemic trans product is sufficient. nih.govresearchgate.net These methods might employ chiral catalysts to control the formation of specific stereoisomers during the ring-forming step. nih.govwhiterose.ac.ukrsc.org

The precise control over the cyclohexyl ring's stereochemistry is paramount, as different isomers can exhibit distinct physical and biological properties.

Green Chemistry Approaches to this compound Synthesis

The traditional synthesis of this compound typically involves the Friedel-Crafts acylation of trans-4-ethylcyclohexylbenzene. While effective, this method often relies on stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), and halogenated solvents, which raise environmental concerns due to the generation of hazardous waste and the use of volatile organic compounds. In response, green chemistry approaches have emerged to mitigate the environmental impact of this synthesis.

A significant advancement in this area is the use of solid acid catalysts . These catalysts, which include zeolites, montmorillonite (B579905) clays, and sulfated zirconia, offer several advantages over their homogeneous counterparts. They are typically non-corrosive, reusable, and can be easily separated from the reaction mixture by simple filtration, which simplifies the work-up procedure and reduces waste. For the acylation of aromatic compounds, zeolites such as H-beta and ZSM-5 have shown considerable promise. While specific studies on the acylation of trans-4-ethylcyclohexylbenzene using these catalysts are not widely published, research on analogous alkylated benzenes suggests that high yields and selectivity for the desired para-substituted product can be achieved. The reaction mechanism involves the activation of the acylating agent (e.g., acetic anhydride or acetyl chloride) by the acidic sites within the zeolite framework, followed by electrophilic attack on the electron-rich aromatic ring of trans-4-ethylcyclohexylbenzene.

Another key green chemistry strategy is the implementation of solvent-free reaction conditions . By eliminating the need for a solvent, this approach significantly reduces the environmental footprint of the synthesis. In a solvent-free setting, the reactants are typically mixed with a solid catalyst and heated to facilitate the reaction. This method not only minimizes waste but can also lead to increased reaction rates and, in some cases, improved selectivity. The acylation of various aromatic compounds under solvent-free conditions using solid acid catalysts has been successfully demonstrated, indicating its potential applicability to the synthesis of this compound.

The use of less hazardous acylating agents is also a cornerstone of green synthetic design. While acetyl chloride is a common reagent, its use generates hydrogen chloride gas as a byproduct. Acetic anhydride , in contrast, produces acetic acid, a less corrosive and more easily handled byproduct. Research has shown that acetic anhydride can be effectively used in conjunction with solid acid catalysts for the acylation of aromatic substrates.

| Green Chemistry Approach | Catalyst/Conditions | Key Advantages |

| Solid Acid Catalysis | Zeolites (e.g., H-beta, ZSM-5), Montmorillonite clays | Reusable, easily separable, non-corrosive, reduced waste |

| Solvent-Free Synthesis | Neat reactants with a solid catalyst | Eliminates solvent waste, can increase reaction rates |

| Alternative Acylating Agents | Acetic anhydride | Produces a less hazardous byproduct (acetic acid) |

Process Optimization and Scale-Up Methodologies in Laboratory Research

The transition of a synthetic procedure from a small-scale laboratory experiment to a larger, more efficient process requires careful optimization of various parameters. For the synthesis of this compound, this involves a systematic investigation of reaction conditions, solvent selection, and the development of robust isolation and purification techniques.

Reaction Condition Screening for Improved Yield and Purity

The yield and purity of this compound are highly dependent on the specific reaction conditions employed during the Friedel-Crafts acylation. Key parameters that are typically screened include:

Catalyst Loading: The amount of Lewis acid or solid acid catalyst used can significantly impact the reaction rate and the formation of byproducts. Insufficient catalyst may lead to incomplete conversion, while an excess can result in increased side reactions and purification challenges.

Temperature: The reaction temperature influences the rate of reaction and the selectivity. Higher temperatures generally lead to faster reactions but may also promote the formation of undesired isomers or decomposition products.

Reaction Time: Monitoring the reaction progress over time is crucial to determine the optimal duration for achieving maximum conversion of the starting material while minimizing the formation of degradation products.

Stoichiometry of Reactants: The molar ratio of trans-4-ethylcyclohexylbenzene to the acylating agent is a critical factor. An excess of one reactant may be used to drive the reaction to completion, but this can also complicate the purification process.

A hypothetical screening of reaction conditions for the acylation of trans-4-ethylcyclohexylbenzene with acetic anhydride using a solid acid catalyst might yield the following illustrative data:

| Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 5 | 80 | 4 | 75 | 92 |

| 10 | 80 | 4 | 85 | 95 |

| 10 | 100 | 2 | 90 | 96 |

| 15 | 100 | 2 | 91 | 94 |

Solvent Selection and Reaction Engineering for Enhanced Efficiency

The choice of solvent in a Friedel-Crafts acylation can have a profound effect on the reaction's efficiency and selectivity. Solvents not only dissolve the reactants but can also influence the reactivity of the catalyst and the stability of the intermediates. Common solvents for this reaction include chlorinated hydrocarbons like dichloromethane and nitrobenzene. However, from a green chemistry perspective, less hazardous alternatives are preferred. The polarity of the solvent can influence the regioselectivity of the acylation, potentially favoring the formation of the desired para-isomer.

Reaction engineering principles are also applied to enhance efficiency, particularly during scale-up. This can involve the use of continuous flow reactors instead of traditional batch reactors. Flow chemistry offers several advantages, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety. For reactions involving solid catalysts, packed-bed reactors can be employed, where the reactant solution is continuously passed through a column containing the catalyst, allowing for efficient conversion and easy separation of the product.

Isolation and Purification Techniques for Research-Grade Material

Obtaining this compound in high purity is essential for its use in research and as a precursor for advanced materials. The primary methods for its isolation and purification include:

Work-up: After the reaction is complete, the mixture is typically quenched, for example, with water or a dilute acid, to deactivate the catalyst. The organic product is then extracted into a suitable solvent.

Distillation: For liquid products, vacuum distillation can be an effective method for removing lower-boiling impurities and unreacted starting materials.

Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is a powerful purification technique. The choice of solvent is critical; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures. For para-substituted acetophenones, common recrystallization solvents include ethanol (B145695), methanol, and hexane (B92381), or mixtures thereof.

Column Chromatography: For achieving very high purity, especially for removing isomeric impurities, column chromatography is often employed. A stationary phase, such as silica (B1680970) gel or alumina, is used to separate the components of the mixture based on their differential adsorption. The choice of eluent (solvent system) is optimized to achieve the best separation. A typical eluent system for a compound of this polarity might be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

The final purity of the research-grade material is typically confirmed by analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Transformations of the Ethanone (B97240) Moiety

The ethanone group, with its reactive carbonyl and adjacent alpha-carbon, is a primary site for a variety of chemical reactions.

Carbonyl Reduction Strategies

The carbonyl group of the ethanone moiety can be reduced to either a methylene (B1212753) group or a hydroxyl group, depending on the chosen reagents and reaction conditions. A prominent method for the complete reduction of the carbonyl to a methylene group is the Wolff-Kishner reduction, particularly the Huang-Minlon modification. This reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol, to yield the corresponding alkane. onlineorganicchemistrytutor.com

Alternatively, the carbonyl group can be reduced to a secondary alcohol. This can be achieved through various methods, including catalytic hydrogenation or the use of hydride reagents such as sodium borohydride. Asymmetric reduction of similar acetophenone (B1666503) derivatives has been extensively studied to produce chiral alcohols with high enantioselectivity. researchgate.netrsc.orgmdpi.comnih.gov Biocatalytic methods, utilizing enzymes or whole-plant tissues, have also been employed for the asymmetric reduction of prochiral ketones. rsc.orgnih.gov

Table 1: Comparison of Carbonyl Reduction Strategies

| Reduction Method | Reagents | Product | Key Features |

|---|---|---|---|

| Huang-Minlon Reduction | Hydrazine (B178648) hydrate, strong base (e.g., KOH), high-boiling solvent (e.g., ethylene glycol) | Methylene group (-CH2CH3) | Complete reduction of the carbonyl group. onlineorganicchemistrytutor.com |

| Catalytic Hydrogenation | H2, metal catalyst (e.g., Pd, Pt, Ni) | Hydroxyl group (-CH(OH)CH3) | Reduction to a secondary alcohol. |

| Hydride Reduction | NaBH4, LiAlH4 | Hydroxyl group (-CH(OH)CH3) | Common and effective method for alcohol formation. |

| Asymmetric Reduction | Chiral catalysts (e.g., chiral oxazaborolidines), borane | Chiral Hydroxyl group | Produces enantiomerically enriched alcohols. researchgate.netmdpi.com |

| Biocatalytic Reduction | Enzymes (e.g., ketoreductases), whole organisms | Chiral Hydroxyl group | Green and highly selective method. rsc.orgnih.gov |

Derivatization via Condensation Reactions

The carbonyl group of this compound is susceptible to condensation reactions with various nucleophiles. These reactions typically involve the initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. For instance, reaction with primary amines or their derivatives can yield imines or related compounds. Aldol-type condensation reactions are also possible, where the enolate of the ethanone moiety reacts with another carbonyl compound. A specific example of this type of reaction is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone. libretexts.org

Exploration of Alpha-Carbon Reactivity

The carbon atom adjacent to the carbonyl group (the alpha-carbon) is activated and can undergo a variety of reactions. libretexts.org Due to the electron-withdrawing nature of the carbonyl group, the alpha-hydrogens are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in subsequent reactions.

One common reaction involving the alpha-carbon is halogenation, which can occur under either acidic or basic conditions. libretexts.org In the presence of a base, the reaction can proceed to polyhalogenation. The alpha-carbon can also be alkylated by treating the enolate with an alkyl halide. Furthermore, the enolate can participate in Michael addition reactions, adding to the β-carbon of an α,β-unsaturated carbonyl compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution, with the outcome being heavily influenced by the directing effects of the existing substituents. The acetyl group is a deactivating group and a meta-director for electrophilic aromatic substitution. study.comualberta.ca This is because the carbonyl group withdraws electron density from the aromatic ring through resonance and inductive effects, making the ring less nucleophilic and directing incoming electrophiles to the meta position. ualberta.ca Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Conversely, the acetyl group is an activating group for nucleophilic aromatic substitution, directing incoming nucleophiles to the ortho and para positions. masterorganicchemistry.comlibretexts.org For a nucleophilic aromatic substitution to occur, a good leaving group, such as a halide, must be present on the ring, typically ortho or para to the electron-withdrawing group. libretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The trans-4-ethylcyclohexyl group is an activating group and an ortho-, para-director for electrophilic aromatic substitution due to its electron-donating inductive effect. However, the directing effect of the stronger deactivating acetyl group will dominate in electrophilic substitution reactions.

Table 2: Predicted Regioselectivity of Aromatic Substitution Reactions

| Reaction Type | Directing Effect of Acetyl Group | Directing Effect of Ethylcyclohexyl Group | Predicted Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivating, meta-directing study.comualberta.ca | Activating, ortho-, para-directing | Substitution at the positions meta to the acetyl group. |

| Nucleophilic Aromatic Substitution (with a suitable leaving group) | Activating, ortho-, para-directing masterorganicchemistry.comlibretexts.org | - | Substitution at the positions ortho and para to the acetyl group. |

Stereochemical Investigations and Epimerization Studies of the Cyclohexyl Moiety

Epimerization at one of the chiral centers of the cyclohexane (B81311) ring would lead to the formation of the cis isomer. This process typically requires breaking and reforming a carbon-substituent bond and is not expected to occur under normal conditions. However, under certain reactive conditions, such as those involving strong acids or bases at elevated temperatures, epimerization could potentially occur, leading to a mixture of cis and trans isomers.

Mechanistic Studies of Key Reactions Involving this compound

The Wolff-Kishner reduction proceeds through the initial formation of a hydrazone by the nucleophilic attack of hydrazine on the carbonyl carbon. onlineorganicchemistrytutor.com Subsequent deprotonation of the nitrogen by a strong base, followed by a proton transfer, leads to a carbanion and the evolution of nitrogen gas. onlineorganicchemistrytutor.com The resulting carbanion is then protonated by the solvent to give the final alkane product. onlineorganicchemistrytutor.com

Electrophilic aromatic substitution on the phenyl ring follows a two-step mechanism. masterorganicchemistry.com In the first, rate-determining step, the aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). masterorganicchemistry.com In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic aromatic substitution (for derivatives with a leaving group) typically proceeds via an addition-elimination mechanism. libretexts.org The nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, particularly if electron-withdrawing groups are present at the ortho and/or para positions. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

Reactions at the alpha-carbon of the ethanone moiety proceed through the formation of an enol or enolate intermediate. libretexts.org In base-catalyzed reactions, a base removes an alpha-hydrogen to form a nucleophilic enolate. In acid-catalyzed reactions, the carbonyl oxygen is protonated, increasing the acidity of the alpha-hydrogens and facilitating the formation of a neutral enol. libretexts.org

Systematic Modification of the Alkyl Chain on the Cyclohexyl Ring

Synthesis of Homologous Ethyl, Propyl, Butyl, and Pentyl Analogues

The synthesis of a homologous series of 1-(4-(trans-4-alkylcyclohexyl)phenyl)ethanones is typically achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting the corresponding 4-alkylcyclohexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

The general synthetic pathway starts with the appropriate trans-1-alkyl-4-phenylcyclohexane, which is then acylated. The reaction is typically carried out in an inert solvent, and the acetyl group is introduced onto the phenyl ring, predominantly at the para position relative to the cyclohexyl substituent due to steric hindrance at the ortho positions.

Below is a data table summarizing the synthesis of these homologues.

| Analogue | Alkyl Group (R) | Starting Material | Typical Reagents | Product Name |

|---|---|---|---|---|

| Ethyl (Parent) | -CH₂CH₃ | trans-1-Ethyl-4-phenylcyclohexane | CH₃COCl, AlCl₃ | This compound |

| Propyl | -CH₂CH₂CH₃ | trans-1-Propyl-4-phenylcyclohexane | CH₃COCl, AlCl₃ | 1-(4-(trans-4-Propylcyclohexyl)phenyl)ethanone |

| Butyl | -CH₂CH₂CH₂CH₃ | trans-1-Butyl-4-phenylcyclohexane | CH₃COCl, AlCl₃ | 1-(4-(trans-4-Butylcyclohexyl)phenyl)ethanone nih.gov |

| Pentyl | -CH₂CH₂CH₂CH₂CH₃ | trans-1-Pentyl-4-phenylcyclohexane | CH₃COCl, AlCl₃ | 1-(4-(trans-4-Pentylcyclohexyl)phenyl)ethanone |

Impact of Alkyl Chain Length on Molecular Architecture

The length of the terminal alkyl chain significantly influences the molecular architecture and, consequently, the mesomorphic properties of calamitic (rod-like) liquid crystals. mdpi.comnih.gov As the alkyl chain in the 1-(4-(trans-4-alkylcyclohexyl)phenyl)ethanone series is elongated, several predictable trends in the material's physical properties are observed.

Mesophase Stability: Generally, increasing the alkyl chain length enhances the stability of the mesophases. mdpi.comresearchgate.net This is attributed to increased anisotropic van der Waals forces between the molecules, which favors the ordered, liquid-crystalline state over the isotropic liquid state.

Melting and Clearing Points: The melting points and clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) tend to vary with the chain length. Often, this variation exhibits an "odd-even effect," where homologues with an even number of carbon atoms in the alkyl chain have higher clearing points than those with an odd number. nih.gov This is because the terminal C-C bond in an even-chain alkyl group is parallel to the long molecular axis, contributing to a more elongated and stable structure, whereas in an odd-chain group, it is tilted, disrupting the molecular packing. nih.gov

Phase Type: Longer alkyl chains tend to promote the formation of more ordered smectic phases over the nematic phase. mdpi.comresearchgate.net The increased intermolecular attractions from the longer chains facilitate the layering characteristic of smectic phases. For example, while shorter-chain homologues might only exhibit a nematic phase, longer-chain versions (e.g., pentyl and beyond) are more likely to display smectic A or smectic C phases. mdpi.comresearchgate.net

Introduction of Diverse Functional Groups on the Phenyl Ring

Introducing functional groups onto the phenyl ring is a powerful strategy for modifying the electronic properties, polarity, and steric profile of the molecule. This can lead to the development of analogues with tailored characteristics for specific applications.

Halogenation and Nitration Studies

Electrophilic aromatic substitution reactions can be used to introduce halogen or nitro groups onto the phenyl ring. The regioselectivity of these reactions is directed by the existing substituents: the activating ortho,para-directing alkylcyclohexyl group and the deactivating meta-directing acetyl group. total-synthesis.comvanderbilt.edulibretexts.org The strongly activating nature of the alkyl group typically directs the incoming electrophile to the positions ortho to the cyclohexyl ring (positions 3 and 5 on the phenyl ring). total-synthesis.com

Halogenation: Bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The reaction would be expected to yield primarily the 3-halo-substituted product due to the directing influence of the trans-4-ethylcyclohexyl group.

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (NO₂) onto the ring, again predicted to favor the 3-position. The nitro group is strongly electron-withdrawing and can serve as a precursor for other functional groups, such as an amino group, through reduction.

Synthesis of Aryl and Heteroaryl Substituted Derivatives

The synthesis of biaryl and heteroaryl derivatives significantly expands the structural diversity and allows for the extension of the conjugated system. A common and effective method for this is the Suzuki-Miyaura cross-coupling reaction. organic-synthesis.comnih.govmdpi.com

The synthetic sequence would begin with the halogenation of the parent compound, as described in section 4.2.1, to produce a precursor such as 1-(3-bromo-4-(trans-4-ethylcyclohexyl)phenyl)ethanone. This aryl bromide can then be coupled with a wide variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. organic-synthesis.com

| Reaction Type | Starting Material | Coupling Partner (Ar-B(OH)₂) | Catalyst/Base Example | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Bromo-1-(4-(trans-4-ethylcyclohexyl)phenyl)ethanone | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted derivative |

| Suzuki-Miyaura Coupling | 3-Bromo-1-(4-(trans-4-ethylcyclohexyl)phenyl)ethanone | Pyridine-3-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Heteroaryl-substituted derivative |

This strategy allows for the introduction of various aromatic and heterocyclic rings, which can be used to modulate properties like polarity, polarizability, and the potential for hydrogen bonding, all of which are critical in materials science. nih.govmdpi.com

Modification of the Ethanone Group to Other Functional Moieties

The ethanone group is a versatile functional handle that can be transformed into a variety of other moieties, providing another avenue for creating novel analogues.

Oxime and Hydrazone Formation: The ketone can be readily converted into an oxime or a hydrazone by condensation with hydroxylamine (B1172632) or hydrazine, respectively. orgsyn.orgarpgweb.comnih.gov These reactions introduce additional nitrogen and hydrogen-bonding capabilities to the molecule. The synthesis of oximes is typically carried out by reacting the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium acetate. arpgweb.comnih.gov Similarly, hydrazones are formed by refluxing the ketone with hydrazine hydrate, often with a catalytic amount of acid. orgsyn.orgresearchgate.net

Alpha-Halogenation: The α-carbon of the ethanone group (the methyl group) can be halogenated under acidic or basic conditions. mdpi.comlibretexts.org For example, reaction with bromine (Br₂) in acetic acid would yield 2-bromo-1-(4-(trans-4-ethylcyclohexyl)phenyl)ethanone. mdpi.com This α-haloketone is a valuable intermediate, as the halogen is a good leaving group, enabling subsequent nucleophilic substitution reactions to introduce a wide range of functionalities at the α-position. libretexts.orggoogle.com

Conjugation Strategies for Extended Molecular Systems

The extension of the molecular architecture of this compound is a key strategy for developing novel materials with tailored properties, particularly in the field of liquid crystals and advanced polymers.

The structural motif of this compound is highly relevant to the design of liquid crystal polymers (LCPs). LCPs are a class of materials that exhibit properties of both liquids and solids, and their unique characteristics are heavily dependent on the structure of their constituent monomer units. The rigid phenyl ring and the bulky, flexible ethylcyclohexyl group in the target compound are features that can be exploited to induce and control liquid crystalline phases in polymeric systems.

While direct polymerization of this compound is not a common approach, the core structure is frequently incorporated into the side chains of polymers. For instance, polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol precursors have been synthesized to create alignment layers for liquid crystal displays. nih.gov In these systems, the alkylcyclohexylphenyl moiety, which is structurally analogous to the core of our target compound, is attached as a side group to a polystyrene backbone. The presence of these side groups influences the polymer's surface energy and can induce a specific orientation in liquid crystal molecules that come into contact with the polymer film. nih.gov

The general approach to creating such polymers involves the synthesis of a monomer containing the desired liquid crystalline core (the mesogen), followed by polymerization. The acetyl group on this compound offers a reactive site for conversion into a polymerizable functional group, such as a vinyl or acrylate (B77674) group, which can then undergo polymerization to form a side-chain liquid crystal polymer.

Table 1: Potential Polymer Architectures Incorporating the this compound Moiety

| Polymer Type | Monomer Synthesis Approach | Potential Application |

| Side-Chain LCP | Conversion of the acetyl group to a polymerizable group (e.g., vinyl, acrylate). | Liquid crystal displays, optical films. |

| Main-Chain LCP | Conversion of the acetyl group to functional groups suitable for polycondensation (e.g., esters, amides). | High-strength fibers, engineering plastics. |

The properties of the resulting polymers, such as the glass transition temperature and the type of liquid crystal phase, can be fine-tuned by altering the length and flexibility of the spacer connecting the mesogenic core to the polymer backbone, as well as by modifying the polymer backbone itself.

Biphenyl (B1667301) and terphenyl derivatives are of significant interest in materials science due to their rigid, extended π-systems, which often lead to desirable electronic and optical properties, as well as liquid crystalline behavior. The synthesis of biphenyl and terphenyl analogues of this compound can be readily achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ajgreenchem.comsemanticscholar.orgnih.gov

The general synthetic strategy involves the introduction of a halogen atom (typically bromine or iodine) onto the phenyl ring of this compound. This halogenated derivative can then be coupled with a suitable arylboronic acid in the presence of a palladium catalyst and a base to form the desired biphenyl or terphenyl structure.

For example, to synthesize a biphenyl analogue, the brominated derivative of the target compound would be reacted with phenylboronic acid. To create a terphenyl analogue, a dibrominated derivative could undergo a double Suzuki-Miyaura coupling with two equivalents of phenylboronic acid, or a monobrominated derivative could be coupled with a biphenylboronic acid. researchgate.net

Table 2: Proposed Synthetic Route for Biphenyl and Terphenyl Analogues

| Starting Material | Reagent | Reaction Type | Product |

| This compound | N-Bromosuccinimide | Electrophilic Aromatic Substitution | 1-(3-Bromo-4-(trans-4-ethylcyclohexyl)phenyl)ethanone |

| 1-(3-Bromo-4-(trans-4-ethylcyclohexyl)phenyl)ethanone | Phenylboronic acid, Pd(PPh₃)₄, Base | Suzuki-Miyaura Coupling | 1-([1,1'-Biphenyl]-3-yl(4-(trans-4-ethylcyclohexyl)))ethanone |

| 1-(3,5-Dibromo-4-(trans-4-ethylcyclohexyl)phenyl)ethanone | 2 eq. Phenylboronic acid, Pd(PPh₃)₄, Base | Double Suzuki-Miyaura Coupling | 1-([1,1':4',1''-Terphenyl]-3,5-diyl(4-(trans-4-ethylcyclohexyl)))ethanone |

These extended aromatic systems are expected to exhibit enhanced liquid crystalline properties compared to the parent compound. The increased length and rigidity of the molecular core generally lead to higher clearing points (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and a greater tendency to form more ordered smectic phases. A known terphenyl compound containing a propylcyclohexyl group, which is structurally similar to the target compound, underscores the utility of these structures in liquid crystal materials. nih.gov

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) Studies of Derivatives

Understanding the relationship between molecular structure and the resulting material properties is crucial for the rational design of new functional materials. For derivatives of this compound, structure-property relationship (SPR) studies are particularly important for tailoring their liquid crystalline and other material characteristics.

The key structural components of the target compound that can be systematically modified are:

The Phenyl Ring: Substitution on the phenyl ring, for example, with polar groups (e.g., fluorine, cyano) or by extending it to a biphenyl or terphenyl system as described above, has a profound impact on the electronic properties and intermolecular interactions. Polar substituents can significantly alter the dielectric anisotropy, a key parameter for liquid crystal display applications.

The Acetyl Group: The acetyl group itself can be modified. For instance, reduction to an alcohol, conversion to an ester, or replacement with a cyano group would change the polarity and hydrogen bonding capabilities of the molecule, thereby influencing its self-assembly and bulk properties.

Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the properties of new compounds based on their molecular structure. researchgate.netliverpool.ac.uknih.govnih.gov For the derivatives of this compound, a QSPR study could be designed to correlate molecular descriptors (such as molecular length, shape, polarity, and polarizability) with key material properties like the clearing point, viscosity, and dielectric anisotropy.

Table 3: Predicted Effects of Structural Modifications on Material Properties

| Structural Modification | Expected Effect on Liquid Crystalline Properties |

| Increasing alkyl chain length | Lower melting point, potential stabilization of smectic phases. |

| Introducing polar substituents (e.g., -F, -CN) on the phenyl ring | Increased dielectric anisotropy, potential for different mesophase behavior. |

| Extending the aromatic core (biphenyl, terphenyl) | Increased clearing point, enhanced thermal stability of mesophases. |

| Replacing the acetyl group with a non-polar group | Decreased polarity, altered intermolecular forces. |

By systematically synthesizing and characterizing a library of derivatives, a comprehensive understanding of the structure-property relationships can be developed, enabling the targeted design of new materials with optimized performance for specific applications.

Theoretical and Computational Investigations of 1 4 Trans 4 Ethylcyclohexyl Phenyl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and preferred three-dimensional arrangement of molecules.

For molecules like 1-(4-(trans-4-ethylcyclohexyl)phenyl)ethanone (B1637271), DFT calculations can provide crucial information about their ground state properties. In a comprehensive study of the analogous 6CHBT, DFT was utilized to investigate its molecular properties. researchgate.net Such calculations for this compound would similarly be expected to reveal a notable dipole moment, largely influenced by the polar carbonyl group of the ethanone (B97240) moiety. For instance, the analogous 6CHBT was found to possess a significant dipole moment of 4.43 D, with the negative charge localized on the isothiocyanato group. researchgate.net A similar charge distribution would be anticipated for this compound, with the oxygen atom of the carbonyl group being the primary site of negative charge.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key parameters obtainable from DFT calculations. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of a molecule. In the case of 6CHBT, the shapes of these orbitals were visualized, offering a deeper understanding of its electronic characteristics. researchgate.net

Table 1: Calculated Ground State Properties for the Analogous Compound 6CHBT

| Property | Calculated Value |

|---|---|

| Dipole Moment | 4.43 D |

Data sourced from a computational study on 4-(trans-4-hexylcyclohexyl)isothiocyanatobenzene (6CHBT). researchgate.net

Computational studies on the analogous 6CHBT, which also possesses a trans-cyclohexyl ring, have shown that the equatorial-equatorial conformation is the most energetically stable. researchgate.net This preference is driven by the minimization of steric hindrance. It is highly probable that a similar conformational preference exists for this compound, where both the phenyl and ethyl groups occupy equatorial positions on the cyclohexane (B81311) ring, leading to a more linear and stable molecular geometry conducive to the formation of ordered phases.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For instance, theoretical vibrational analysis through DFT can provide a detailed assignment of experimental Infrared (IR) spectra. researchgate.net In the study of 6CHBT, a vibrational analysis was performed to interpret the experimental IR spectrum, assigning the observed bands to specific molecular vibrations. researchgate.net A similar computational approach for this compound would allow for the prediction of its characteristic IR absorption frequencies, such as the prominent C=O stretching vibration of the ketone group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy using computational methods, aiding in the interpretation of experimental NMR spectra and the structural elucidation of complex organic molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Packing

Molecular dynamics simulations offer a computational microscope to observe the time-evolution of a system of molecules, providing invaluable insights into their dynamic behavior and how they pack together in condensed phases.

The nature and strength of intermolecular interactions are fundamental to the formation of condensed phases, including liquid crystals. MD simulations can be employed to study these interactions in detail. For the analogous 6CHBT, the interaction energies between molecular dimers in different orientations were calculated. researchgate.net These calculations revealed that the head-to-head configuration, where van der Waals forces are dominant, is the most energetically stable. researchgate.net

For this compound, MD simulations would likely show that a combination of van der Waals forces between the non-polar cyclohexyl and phenyl groups and dipole-dipole interactions involving the polar ethanone moiety govern the intermolecular attractions. The balance of these forces is crucial for the thermal stability and type of mesophase formed.

Table 2: Dimer Interaction Energies for the Analogous Compound 6CHBT

| Dimer Configuration | Interaction Energy (kJ mol⁻¹) | Primary Interaction Type |

|---|---|---|

| Head-to-head | Negative (most stable) | van der Waals |

Data sourced from a computational study on 4-(trans-4-hexylcyclohexyl)isothiocyanatobenzene (6CHBT). researchgate.net

While specific MD simulations of the liquid crystalline mesophase formation of this compound have not been reported, the general principles derived from simulations of similar liquid crystals are applicable. The elongated, somewhat rigid structure of this molecule is a prerequisite for the formation of orientationally ordered phases like the nematic phase.

MD simulations can be used to predict the transition from an isotropic liquid to a liquid crystalline phase upon cooling. By tracking parameters such as the orientational order parameter, researchers can identify the phase transition temperature and characterize the structure of the resulting mesophase. The simulations would also shed light on how the flexibility of the ethyl group and the rotational dynamics around the cyclohexyl-phenyl bond influence the stability and properties of the liquid crystalline phase.

Computational Design and Screening of Novel Analogues

The computational design and virtual screening of analogues of this compound are pivotal in exploring its chemical space and identifying derivatives with potentially enhanced properties. This process typically involves a multi-step in silico workflow that allows for the rapid assessment of large numbers of virtual compounds, saving significant time and resources compared to traditional synthetic and screening methods. uiuc.edunih.gov

The initial step in the design of novel analogues often involves bioisosteric replacements and scaffold hopping strategies. nih.gov For this compound, this could entail modifications at several key positions. For instance, the ethyl group on the cyclohexane ring could be substituted with other alkyl or functional groups to modulate lipophilicity and steric interactions. The phenyl ring offers opportunities for substitution with electron-donating or electron-withdrawing groups to alter the electronic properties of the molecule. Finally, the ethanone moiety can be replaced with other functional groups to explore different interaction patterns.

Once a virtual library of analogues is generated, a variety of computational tools are employed for screening. A common approach is high-throughput virtual screening (HTVS), which utilizes molecular docking to predict the binding affinity of the designed analogues against a specific biological target. eurekaselect.com The "scoring functions" used in these docking programs, which are based on molecular mechanics force fields, rank the potential ligands based on their predicted binding energies. eurekaselect.com

Quantitative Structure-Activity Relationship (QSAR) models are also frequently developed. These models correlate the chemical structures of the analogues with their predicted biological activities. By identifying key molecular descriptors that influence activity, QSAR models can guide the design of more potent compounds.

A hypothetical screening workflow for novel analogues of this compound could involve the following stages, with the results compiled in a data table for analysis.

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADMET Profile | Synthetic Accessibility Score |

| AN-001 | Ethyl group replaced with propyl | -8.5 | Favorable | 8 |

| AN-002 | Phenyl ring substituted with a 3-fluoro group | -8.2 | Favorable | 7 |

| AN-003 | Ethanone group replaced with an oxime | -7.9 | Moderate | 6 |

| AN-004 | Cyclohexyl ring replaced with a piperidine | -9.1 | Moderate | 5 |

This table is interactive. You can sort the columns by clicking on the headers.

Following the initial virtual screening, more rigorous computational methods, such as molecular dynamics (MD) simulations, can be employed for a smaller subset of promising candidates. MD simulations provide a dynamic view of the ligand-receptor interactions, allowing for a more accurate estimation of binding free energies and the stability of the complex over time. nih.gov

Force Field Development and Validation for Molecular Modeling Studies

The accuracy of molecular modeling studies, particularly molecular dynamics simulations, is heavily dependent on the quality of the underlying force field. researchgate.net A force field is a set of parameters that describe the potential energy of a system of atoms and molecules. For a molecule like this compound, which contains both a flexible ring system and a conjugated phenyl-ketone moiety, the development and validation of a specific and accurate force field are crucial.

Standard generalized force fields, such as the General Amber Force Field (GAFF) or the OpenFF, provide a good starting point for parameterization. nih.govnih.gov However, for novel or complex molecules, these general force fields may not be sufficiently accurate, necessitating the development of custom parameters. nih.govchemrxiv.org This is particularly true for the dihedral angle parameters that govern the conformational preferences of the molecule.

The process of force field parameterization for this compound would involve several key steps:

Quantum Mechanical (QM) Calculations: High-level QM calculations are performed to obtain a reference potential energy surface for the molecule. This typically involves geometry optimizations and the calculation of vibrational frequencies. nih.gov For flexible molecules, a conformational search is necessary to identify all low-energy conformers.

Parameter Fitting: The force field parameters, especially for bond lengths, bond angles, and dihedral angles, are then fitted to reproduce the QM data. For dihedral angles, this involves scanning the potential energy surface along the rotatable bonds and fitting the torsional parameters to the resulting energy profiles.

Validation: The newly developed force field must be rigorously validated. This can be achieved by comparing the results of MD simulations using the new parameters against experimental data or higher-level QM calculations. nih.govacs.org For this compound, key validation metrics would include the reproduction of the conformational preferences of the ethylcyclohexyl ring and the rotational barrier of the phenyl-ethanone bond.

A critical aspect of parameterizing this compound would be the treatment of the dihedral angles within the ethylcyclohexyl ring and the dihedral angle connecting the ring to the phenyl group. The table below illustrates the key dihedral angles that would require careful parameterization.

| Dihedral Angle | Atoms Involved | Description | Importance for Molecular Conformation |

| τ1 | C(ethyl)-C(cyclohexyl)-C(cyclohexyl)-C(cyclohexyl) | Rotation of the ethyl group on the cyclohexane ring | Influences the steric profile and interactions of the ethyl group. |

| τ2 | C(cyclohexyl)-C(cyclohexyl)-C(phenyl)-C(phenyl) | Rotation of the cyclohexyl ring relative to the phenyl ring | Determines the overall shape and flexibility of the molecule. |

| τ3 | C(cyclohexyl)-C(phenyl)-C(carbonyl)-C(methyl) | Rotation of the ethanone group relative to the phenyl ring | Affects the conjugation and electronic properties of the ketone. |

This table is interactive. You can sort the columns by clicking on the headers.

The validation of the force field would then involve running MD simulations and analyzing the resulting conformational ensembles. For instance, the distribution of the dihedral angles listed in the table should match those predicted by QM calculations or observed in experimental data, if available. researchgate.net The accuracy of the force field in reproducing bulk properties, such as the density and heat of vaporization for the pure liquid, can also serve as a validation metric.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization of 1 4 Trans 4 Ethylcyclohexyl Phenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(4-(trans-4-Ethylcyclohexyl)phenyl)ethanone (B1637271) by mapping the magnetic environments of its constituent ¹H and ¹³C nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the various types of protons and their neighboring environments within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the acetyl group protons, and the protons of the ethylcyclohexyl substituent.

The aromatic region typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing acetyl group are deshielded and appear at a lower field (higher ppm) compared to the protons meta to this group. The protons of the acetyl methyl group present as a sharp singlet, as they have no adjacent protons to couple with.

The signals for the trans-4-ethylcyclohexyl group are more complex due to the stereochemistry of the cyclohexane (B81311) ring and spin-spin coupling. The trans configuration results in distinct signals for axial and equatorial protons. The methine proton on the carbon attached to the phenyl ring (C1') appears as a multiplet. The protons of the ethyl group, a quartet and a triplet, are also clearly resolved.

Expected ¹H NMR Chemical Shift Assignments for this compound

This table presents predicted chemical shifts (δ) in ppm relative to TMS (tetramethylsilane) in a typical solvent like CDCl₃. Actual values may vary based on experimental conditions.

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (ortho to C=O) | ~7.90 | Doublet (d) | ~8.0 | 2H |

| Aromatic (meta to C=O) | ~7.30 | Doublet (d) | ~8.0 | 2H |

| Acetyl (CH₃) | ~2.59 | Singlet (s) | - | 3H |

| Cyclohexyl Methine (CH-Ar) | ~2.55 | Multiplet (m) | - | 1H |

| Ethyl Methylene (B1212753) (-CH₂-CH₃) | ~1.25 | Quartet (q) | ~7.5 | 2H |

| Cyclohexyl Methine (CH-Et) | ~1.05-1.20 | Multiplet (m) | - | 1H |

| Cyclohexyl Methylene (axial) | ~1.85-2.00 | Multiplet (m) | - | 4H |

| Cyclohexyl Methylene (equatorial) | ~1.40-1.55 | Multiplet (m) | - | 4H |

| Ethyl Methyl (-CH₂-CH₃) | ~0.90 | Triplet (t) | ~7.5 | 3H |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone. Each chemically unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield. The aromatic carbons show a pattern typical for a 1,4-substituted ring, with the ipso-carbons (those directly attached to substituents) often having lower intensity. The carbons of the ethylcyclohexyl group appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Chemical Shift Assignments for this compound

This table presents predicted chemical shifts (δ) in ppm relative to TMS in a typical solvent like CDCl₃.

| Carbon Atom | Predicted δ (ppm) |

| Carbonyl (C=O) | ~197.7 |

| Aromatic (C-C=O) | ~135.5 |

| Aromatic (C-Cyclohexyl) | ~149.0 |

| Aromatic (CH, meta to C=O) | ~128.7 |

| Aromatic (CH, ortho to C=O) | ~126.5 |

| Cyclohexyl (CH-Ar) | ~44.0 |

| Cyclohexyl (CH-Et) | ~37.0 |

| Cyclohexyl (CH₂) | ~34.0, ~33.0 |

| Ethyl (CH₂) | ~29.0 |

| Acetyl (CH₃) | ~26.5 |

| Ethyl (CH₃) | ~11.5 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C signals and confirming the molecule's structural connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the aromatic doublets, confirming their ortho relationship. Crucially, it would map the entire spin system of the ethylcyclohexyl moiety, showing correlations from the methine protons to their adjacent methylene protons, and within the ethyl group between the methylene quartet and the methyl triplet.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would definitively link each proton assignment in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum. For example, the aromatic proton signal around 7.90 ppm would show a cross-peak to the aromatic carbon signal at ~128.7 ppm, while the acetyl proton singlet at ~2.59 ppm would correlate with the methyl carbon at ~26.5 ppm. This technique is invaluable for resolving ambiguities in the crowded aliphatic region of the spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within this compound. The presence of specific bonds corresponds to absorption bands at characteristic wavenumbers.

The most prominent feature in the IR spectrum is the strong absorption band from the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1685-1665 cm⁻¹ for aryl ketones. The C-H stretching vibrations of the aromatic ring are observed as a series of bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethylcyclohexyl group appear as strong bands just below 3000 cm⁻¹. The region between 1600-1450 cm⁻¹ contains absorptions from the C-C stretching vibrations within the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2960-2850 | Strong |

| Ketone C=O | Stretch | 1685-1665 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Variable |

| Aliphatic C-H | Bend | 1470-1350 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Raman is particularly sensitive to non-polar, symmetric vibrations.

For this compound, the symmetric "breathing" mode of the 1,4-disubstituted aromatic ring would produce a strong and characteristic Raman signal, which is often weak in the IR spectrum. The C-C single bonds of the cyclohexane and ethyl groups would also be more prominent in the Raman spectrum. The carbonyl (C=O) stretch is observable in both IR and Raman, but it is typically much stronger in the IR spectrum. The combination of both techniques provides a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. It provides crucial information regarding the molecular weight and the fragmentation pattern of a compound, which aids in confirming its identity and purity.

GC-MS and LC-MS Methodologies for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are routinely employed to assess the purity of this compound and to confirm its identity by analyzing its mass spectrum.

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum for a related compound, 1-(4-cyclohexylphenyl)ethanone, would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. While a specific mass spectrum for this compound is not publicly available, the fragmentation would be expected to involve cleavage at the bond between the cyclohexyl and phenyl groups, and loss of the acetyl group.

LC-MS is particularly useful for less volatile or thermally labile derivatives. The compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. This technique allows for the analysis of a wider range of derivatives and can provide complementary information to GC-MS.

Table 1: Illustrative GC-MS Data for Analogs of this compound

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Mass Fragments (m/z) |

|---|---|---|---|

| 1-(4-Cyclohexylphenyl)ethanone | C14H18O | 202.29 | Data not publicly available |

| 1-(4-Ethylphenyl)ethanone | C10H12O | 148.20 | Data not publicly available |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C16H22O), HRMS would provide an exact mass measurement, which can be compared to the theoretical calculated mass to confirm the elemental composition with a high degree of confidence. This is particularly important in synthetic chemistry to verify the successful synthesis of the target compound.

X-ray Diffraction (XRD) for Solid-State Structure and Stereochemistry

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This information is vital for understanding the solid-state packing, conformation, and absolute stereochemistry of molecules like this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-Crystal X-ray Diffraction (SC-XRD) provides the most detailed structural information, including precise bond lengths, bond angles, and torsional angles. For this compound, an SC-XRD analysis would definitively confirm the trans configuration of the ethylcyclohexyl group and reveal the preferred conformation of the entire molecule in the solid state. This information is crucial for correlating the molecular structure with its liquid crystalline properties. Obtaining single crystals suitable for X-ray diffraction can be challenging, as many liquid crystal precursors tend to form fine powders.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline phases of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a crystalline solid. PXRD is valuable for identifying different polymorphs (different crystalline forms of the same compound), which can have distinct physical properties. For this compound, PXRD can be used to assess the crystallinity of a synthesized batch, identify the predominant crystalline phase, and monitor phase transitions upon heating or cooling.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Information Gained from SC-XRD |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Fundamental structural classification. |

| Space Group | The symmetry of the arrangement of molecules in the crystal. | Detailed understanding of packing. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. | Precise molecular dimensions. |

| Atomic Coordinates | The position of each atom in the unit cell. | Complete 3D structure, conformation, and configuration. |

Advanced Chromatographic Separation Techniques

Beyond standard GC and LC, advanced chromatographic techniques are employed for the separation of complex mixtures of liquid crystal intermediates and for the isolation of stereoisomers.

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers several advantages over traditional HPLC, including faster separations, reduced solvent consumption, and compatibility with a wide range of detectors. For the analysis of this compound and its derivatives, SFC can provide high-resolution separations and is particularly well-suited for chiral separations to resolve enantiomers. The use of chiral stationary phases in SFC is a common approach for the enantioselective analysis of ketones with chiral centers.

Enantioselective chromatography is crucial when dealing with chiral derivatives. Chiral stationary phases (CSPs) are designed to interact differently with the enantiomers of a chiral compound, leading to their separation. For ketones with stereocenters, such as derivatives of this compound, HPLC or SFC with a suitable CSP can be used to determine the enantiomeric excess (ee) of a sample and to isolate pure enantiomers for further characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography is a cornerstone technique for the assessment of purity and for quantitative analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode for the analysis of such aromatic ketones.

The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. A C18 column, which has octadecylsilane (B103800) bonded to silica (B1680970) particles, is frequently employed due to its high hydrophobicity and resolving power for a wide range of organic molecules. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govphenomenex.com An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.com

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a reference standard of this compound. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. Purity is assessed by detecting and quantifying any impurity peaks present in the chromatogram. Diode-array detection (DAD) or ultraviolet (UV) detection is commonly used, with the detection wavelength set to the absorbance maximum of the acetophenone (B1666503) chromophore, typically around 254 nm or 280 nm. nih.gov

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Chromatograph | HPLC system with UV/DAD detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |